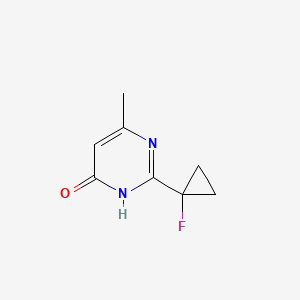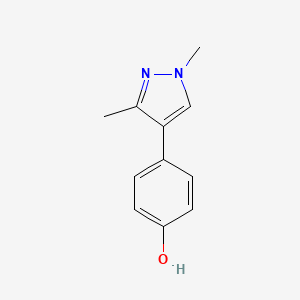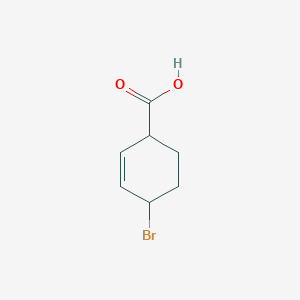
n-(4-Hydroxybutyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Hydroxybutyl)methanesulfonamide is an organic compound with the molecular formula C5H13NO3S It is a sulfonamide derivative, characterized by the presence of a methanesulfonamide group attached to a 4-hydroxybutyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-(4-Hydroxybutyl)methanesulfonamide can be synthesized through several methods. One common approach involves the reaction of methanesulfonyl chloride with 4-hydroxybutylamine in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the amine group attacks the sulfonyl chloride, resulting in the formation of the sulfonamide bond .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Hydroxybutyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
N-(4-Hydroxybutyl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(4-Hydroxybutyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the hydroxyl group can participate in various biochemical pathways, contributing to the compound’s overall effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methanesulfonamide: A simpler sulfonamide with a similar functional group but lacking the hydroxybutyl chain.
N-(4-Hydroxybutyl)benzamide: Another compound with a hydroxybutyl chain but attached to a benzamide group instead of a methanesulfonamide.
Uniqueness
N-(4-Hydroxybutyl)methanesulfonamide is unique due to the combination of its sulfonamide and hydroxybutyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds .
Eigenschaften
Molekularformel |
C5H13NO3S |
|---|---|
Molekulargewicht |
167.23 g/mol |
IUPAC-Name |
N-(4-hydroxybutyl)methanesulfonamide |
InChI |
InChI=1S/C5H13NO3S/c1-10(8,9)6-4-2-3-5-7/h6-7H,2-5H2,1H3 |
InChI-Schlüssel |
FYBUTCAPNMDXGI-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)NCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(4-Aminopiperidin-1-yl)ethoxy]benzonitrile](/img/structure/B13897834.png)
![tert-butyl N-[(3S,4S)-4-methylpyrrolidin-3-yl]carbamate;hemi(oxalic acid)](/img/structure/B13897842.png)




![methyl (2R)-2-(tert-butoxycarbonylamino)-3-[(3R)-2-oxopyrrolidin-3-yl]propanoate](/img/structure/B13897868.png)




![2-[[(2,4-Dimethylphenyl)methylamino]methyl]aniline](/img/structure/B13897907.png)


